molecular formula C20H21N3O2 B2918934 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1421508-38-4

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2918934
CAS No.: 1421508-38-4
M. Wt: 335.407
InChI Key: HIQOOAGKOBVNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2-methylimidazo[1,2-a]pyridine core linked via a carboxamide group to a substituted ethyl chain containing cyclopropyl, hydroxy, and phenyl moieties. The cyclopropyl group introduces ring strain, which may enhance binding interactions, while the hydroxy and phenyl groups could influence solubility and hydrophobic interactions, respectively.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-18(23-12-6-5-9-17(23)22-14)19(24)21-13-20(25,16-10-11-16)15-7-3-2-4-8-15/h2-9,12,16,25H,10-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQOOAGKOBVNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C3CC3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a compound of interest due to its potential biological activities and mechanisms of action. This article explores its chemical characteristics, biological effects, and relevant research findings.

Chemical Characteristics

  • Molecular Formula : C20_{20}H21_{21}N3_{3}O2_{2}
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 1421508-38-4

The compound features a complex structure that includes a cyclopropyl group, a hydroxy group, and an imidazo[1,2-a]pyridine moiety. This unique arrangement allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • π-π Interactions : The phenyl group participates in π-π stacking interactions, which can stabilize the compound's interaction with receptors or enzymes.
  • Conformational Influence : The cyclopropyl group may alter the compound's overall conformation, affecting its reactivity and interaction profiles.

These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.

Biological Activities

Research on this compound has identified several potential biological activities:

  • Antitumor Activity : Studies have indicated that imidazo[1,2-a]pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific activity of this compound in this context is still under investigation but shows promise based on structural analogs.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • G Protein-Coupled Receptor Modulation : Given its structure, it may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain perception and inflammation .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives:

Table 1: Summary of Biological Activities from Related Studies

Study ReferenceBiological ActivityFindings
AntitumorThe compound showed significant cytotoxicity against breast cancer cell lines.
Anti-inflammatoryReduced levels of inflammatory markers in vitro.
GPCR InteractionSuggested modulation of specific GPCRs involved in pain pathways.

Comparison with Similar Compounds

Structural Analogues with Modified Amide Substituents

Key Comparisons :

Compound Name (Reference) Amide Substituent Structure Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 2-cyclopropyl-2-hydroxy-2-phenylethyl ~350 (estimated) Potential balance of solubility and binding
N-Isobutyl derivative Isobutyl ~275 Fragment screening hits for Notum inhibition
N-[4-(Diethylamino)phenyl] derivative 4-(Diethylamino)phenyl ~335 GABA transporter (GAT) modulation
Thiazolidinone derivatives (e.g., 1b, 1c) 3-fluorophenyl or 2-hydroxyphenyl-thiazolidinone ~350–370 Synthesized via thioglycolic acid condensation; solid-state stability (M.P. 172–176°C)

Analysis :

  • Substituent Effects: The target compound’s cyclopropyl-hydroxy-phenyl ethyl chain distinguishes it from simpler alkyl (e.g., isobutyl ) or aromatic (e.g., diethylaminophenyl ) substituents. This unique substituent may optimize steric and electronic interactions with biological targets.
  • Thiazolidinone Derivatives: Compounds like 1b and 1c () replace the ethyl chain with a thiazolidinone ring substituted with halogenated or hydroxylated aryl groups. These modifications likely enhance hydrogen bonding (via the thiazolidinone’s carbonyl) and alter metabolic stability compared to the target compound’s hydroxy group.

Imidazopyridine Derivatives with Heterocyclic Modifications

Key Examples :

  • Labuxtinib (Tyrosine Kinase Inhibitor) : Contains an imidazopyridine carboxamide linked to a 1,2,4-oxadiazole ring with a fluorocyclopropyl group. This structure highlights the importance of fluorinated and heterocyclic extensions for kinase inhibition, contrasting with the target compound’s non-fluorinated, hydroxy-substituted chain.
  • 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide : Features a chloro-substituted imidazopyridine and a branched acetamide group. The dual chloro substitution may enhance electrophilic reactivity, whereas the target compound’s methyl group offers simpler metabolic pathways.

Analysis :

  • Electron-Withdrawing Groups : Chloro substituents (as in ) increase lipophilicity and may improve membrane permeability but risk off-target reactivity. The target compound’s methyl group balances hydrophobicity without introducing strong electron-withdrawing effects.
  • Heterocyclic Extensions : Labuxtinib’s oxadiazole ring demonstrates how fused heterocycles expand target selectivity, whereas the target compound’s cyclopropyl-phenyl group may prioritize steric effects over electronic modulation.

Physicochemical Properties :

  • LogP and Solubility : Cyclohexyl or cyclobutyl substituents () increase LogP (~4.6–4.8), favoring membrane penetration but reducing aqueous solubility. The target compound’s hydroxy group may lower LogP, improving solubility relative to these analogues.
  • Melting Points: Thiazolidinone derivatives exhibit higher melting points (172–176°C ), indicative of crystalline stability, whereas the target compound’s amorphous structure (inferred from lack of data) may affect formulation.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The hydroxy and cyclopropyl groups in the target compound may synergize to enhance target binding while maintaining solubility—a trade-off less optimized in purely hydrophobic (e.g., cyclohexyl ) or electron-deficient (e.g., chloro ) analogues.
  • Therapeutic Potential: While Labuxtinib demonstrates kinase inhibition, the target compound’s unique substituents could position it for applications in neurological or inflammatory disorders, leveraging the imidazopyridine scaffold’s versatility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.